molecular formula C25H20N4 B104487 Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene CAS No. 18277-98-0

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene

Cat. No. B104487
CAS RN: 18277-98-0
M. Wt: 376.5 g/mol
InChI Key: HNIDAIBOGAOFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene, also known as PPD, is a chemical compound that has been used in scientific research for its unique properties. PPD is a diazene compound that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

Biochemical And Physiological Effects

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has several advantages for use in lab experiments, including its ability to act as a photosensitizer, which can be used in photodynamic therapy. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is also relatively easy to synthesize and purify, making it a useful compound for researchers. However, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene also has several limitations, including its potential toxicity and the need for careful handling due to its light-sensitive nature.

Future Directions

There are several future directions for research on Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene, including the development of new materials and the use of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene as a catalyst in chemical reactions. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic uses. Finally, the development of new synthesis methods for Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene may lead to more efficient and cost-effective production of this compound.

Synthesis Methods

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene can be synthesized through various methods, including the reaction of 4-[(4-aminophenyl)methyl]aniline with diazonium salt, or the reaction of 4-[(4-nitrophenyl)methyl]aniline with hydrazine hydrate. The synthesis of Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene is a complex process that requires careful attention to detail and precise measurements. Once synthesized, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene can be purified through recrystallization or column chromatography.

Scientific Research Applications

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been used in scientific research for its unique properties, including its ability to act as a photosensitizer, which can be used in photodynamic therapy. Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene has been used in the development of new materials and as a catalyst in chemical reactions.

properties

CAS RN

18277-98-0

Product Name

Phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

phenyl-[4-[(4-phenyldiazenylphenyl)methyl]phenyl]diazene

InChI

InChI=1S/C25H20N4/c1-3-7-22(8-4-1)26-28-24-15-11-20(12-16-24)19-21-13-17-25(18-14-21)29-27-23-9-5-2-6-10-23/h1-18H,19H2

InChI Key

HNIDAIBOGAOFOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=NC4=CC=CC=C4

synonyms

4,4''-Methylenebisazobenzene

Origin of Product

United States

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